2-(Octadecyloxy)ethanol chemical structure and properties
2-(Octadecyloxy)ethanol chemical structure and properties
An In-depth Technical Guide to 2-(Octadecyloxy)ethanol: Properties, Synthesis, and Applications in Advanced Formulations
Introduction
2-(Octadecyloxy)ethanol is a versatile amphiphilic molecule that stands at the intersection of materials science and pharmaceutical development. Characterized by a long, hydrophobic octadecyl tail and a compact, hydrophilic ethylene glycol head, this non-ionic surfactant possesses a unique set of properties that make it an invaluable tool for researchers and formulation scientists.[1] Its ability to self-assemble and modify interfaces is central to its utility in enhancing the solubility and bioavailability of poorly water-soluble drugs, stabilizing complex emulsions, and engineering sophisticated nanomaterials.[1] This guide offers a comprehensive technical overview of 2-(Octadecyloxy)ethanol, from its fundamental chemical and physical properties to its synthesis, characterization, and critical applications, providing professionals in the field with the authoritative knowledge required for its effective implementation.
Chapter 1: Molecular Identity and Physicochemical Properties
A thorough understanding of a molecule's identity and physical characteristics is the foundation of its application. 2-(Octadecyloxy)ethanol's behavior in various systems is a direct consequence of its distinct hydrophobic and hydrophilic domains.
Chemical Structure and Identifiers
The molecule consists of an 18-carbon alkyl chain (octadecyl group) linked via an ether bond to an ethanol unit. This structure imparts its amphiphilic character.
Caption: Chemical Structure of 2-(Octadecyloxy)ethanol.
Table 1: Chemical Identifiers for 2-(Octadecyloxy)ethanol
| Identifier | Value | Reference |
| IUPAC Name | 2-(Octadecyloxy)ethanol | [2][3] |
| Synonyms | 2-Octadecoxyethanol, Ethylene glycol monooctadecyl ether | [2][3] |
| CAS Number | 2136-72-3 | [2][3] |
| Molecular Formula | C₂₀H₄₂O₂ | [2][3][4] |
| Molecular Weight | 314.55 g/mol | [5] |
| InChI Key | ICIDSZQHPUZUHC-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical properties of 2-(Octadecyloxy)ethanol dictate its handling, storage, and performance in formulations. As a waxy solid at room temperature, it requires controlled heating for liquid handling and processing. Its solubility is a key attribute, demonstrating an affinity for water despite its long lipid tail.[4]
Table 2: Physicochemical Data for 2-(Octadecyloxy)ethanol
| Property | Value | Reference |
| Appearance | White fine scales / Solid | [4][6] |
| Melting Point | 37-53 °C (range from sources) | [4][5] |
| Boiling Point | 413.1 ± 18.0 °C (Predicted) | [5] |
| Density | ~0.867 - 0.964 g/cm³ (Predicted) | [4][5] |
| Solubility | Soluble in water | [4] |
| Flash Point | 100 °C | [5] |
| pKa | 14.42 ± 0.10 (Predicted) | [5] |
Chapter 2: Synthesis and Purification
The most common and established method for synthesizing 2-(Octadecyloxy)ethanol is the Williamson ether synthesis.[7] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Synthesis Pathway: Williamson Ether Synthesis
The synthesis involves two main reactants: an 18-carbon alkyl halide (e.g., 1-bromooctadecane) and ethylene glycol. A strong base is required to deprotonate one of the hydroxyl groups of ethylene glycol, forming the nucleophilic ethylene glycolate anion. To enhance reaction kinetics and facilitate the interaction between the hydrophobic alkyl halide and the hydrophilic glycolate, a phase-transfer catalyst can be employed in industrial settings.[7]
Caption: General workflow for the synthesis and purification of 2-(Octadecyloxy)ethanol.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established procedures for Williamson ether synthesis.[5][8]
Materials:
-
Propylene glycol (or ethylene glycol): 1 equivalent
-
Sodium hydride (NaH), 60% dispersion in mineral oil: 2.5 equivalents
-
1-Bromooctadecane: 1 equivalent
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Chloride (NaCl) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Alkoxide Formation: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride. Carefully add anhydrous THF to the flask, followed by the dropwise addition of ethylene glycol while stirring.
-
Activation: Stir the resulting suspension at room temperature for 30 minutes, then heat to reflux for 1 hour to ensure complete formation of the sodium glycolate.
-
Nucleophilic Substitution: Dissolve 1-bromooctadecane in a minimal amount of anhydrous THF and add it dropwise to the refluxing reaction mixture via an addition funnel.
-
Reaction: Allow the reaction to reflux overnight with continuous stirring.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated NaCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[7] Collect the fractions containing the desired product and evaporate the solvent to yield pure 2-(octadecyloxy)ethanol.
Chapter 3: Spectroscopic Characterization
Confirming the identity and purity of synthesized 2-(Octadecyloxy)ethanol is crucial. Spectroscopic methods provide a definitive fingerprint of the molecule's structure. While specific spectra for this exact molecule are not widely published, its features can be accurately predicted based on its functional groups and data from homologous structures.[9][10][11]
Table 3: Predicted Spectroscopic Features for 2-(Octadecyloxy)ethanol
| Technique | Region / Shift | Assignment & Rationale |
| FT-IR | ~3300-3600 cm⁻¹ (broad) | O-H stretch from the terminal hydroxyl group. The broadness indicates hydrogen bonding.[10] |
| ~2850-2960 cm⁻¹ (strong) | C-H stretches from the long octadecyl alkyl chain. | |
| ~1120-1050 cm⁻¹ (strong) | C-O stretch from the ether linkage and the alcohol.[10] | |
| ¹H NMR | ~3.7 ppm (triplet) | -CH₂- protons adjacent to the hydroxyl group (-CH₂OH). |
| ~3.5 ppm (triplet) | -CH₂- protons adjacent to the ether oxygen (-OCH₂-CH₂OH). | |
| ~3.4 ppm (triplet) | -CH₂- protons of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-). | |
| ~1.2-1.6 ppm (broad multiplet) | Bulk methylene (-CH₂-) protons of the octadecyl chain. | |
| ~0.88 ppm (triplet) | Terminal methyl (-CH₃) protons of the octadecyl chain. | |
| Variable (singlet) | O-H proton; position is concentration and solvent dependent. May exchange with D₂O.[10] | |
| ¹³C NMR | ~72 ppm | Carbon adjacent to the ether oxygen (-OCH₂-CH₂OH). |
| ~70 ppm | Carbon of the octadecyl chain adjacent to the ether oxygen (C₁₇H₃₅-CH₂-O-). | |
| ~61 ppm | Carbon adjacent to the hydroxyl group (-CH₂OH). | |
| ~14-32 ppm | Carbons of the octadecyl alkyl chain. |
Chapter 4: Core Applications in Research and Drug Development
The dual nature of 2-(Octadecyloxy)ethanol is the key to its broad applicability, particularly in creating sophisticated delivery systems for therapeutic agents.[1]
Role as a Non-ionic Surfactant
As a non-ionic surfactant, 2-(Octadecyloxy)ethanol is highly stable and less susceptible to pH changes or the presence of electrolytes compared to its ionic counterparts.[12] It functions by reducing the interfacial tension between immiscible phases (e.g., oil and water), enabling the formation of stable emulsions, microemulsions, and dispersions. This is critical in formulations for cosmetics, personal care products, and industrial applications like lubricants.[1][4]
Enabling Drug Delivery Systems
A primary application in the pharmaceutical field is its use as an excipient in advanced drug delivery systems.[1]
-
Solubility Enhancement: Many promising drug candidates are abandoned due to poor water solubility. 2-(Octadecyloxy)ethanol can form micelles in aqueous solutions, creating hydrophobic cores that encapsulate these lipophilic drugs, thereby increasing their apparent solubility and bioavailability.[1]
-
Lipid Nanoparticle (LNP) Formulation: It can be incorporated as a helper lipid or stabilizer in the formulation of LNPs. Its hydrophilic headgroup orients towards the aqueous phase, providing steric stabilization that prevents nanoparticle aggregation and enhances circulation time in vivo.
-
Biomaterial Surface Modification: It can be integrated into biomaterials and polymers to alter their surface properties, for example, to reduce non-specific protein binding or to improve biocompatibility.[1]
Caption: Conceptual workflow for LNP formulation incorporating 2-(Octadecyloxy)ethanol.
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the chemical.
Table 4: Safety and Handling Information
| Aspect | Guideline | Reference |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [4] |
| Potential Effects | May cause skin, eye, and respiratory tract irritation. | [13] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, impervious gloves, lab coat. Use in a well-ventilated area or fume hood. | [4][13] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended temperature: 2-8°C. | [4][5] |
| Incompatibilities | Strong oxidizing agents. | [13] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not let product enter drains. | [13] |
Conclusion
2-(Octadecyloxy)ethanol is a highly functional molecule whose value is derived from its elegant amphiphilic design. Its utility as a non-ionic surfactant, emulsifier, and key component in drug delivery systems underscores its importance in both industrial and pharmaceutical research. By understanding its fundamental properties, synthesis, and characterization, scientists can fully leverage its potential to formulate innovative products, from next-generation therapeutics to high-performance materials. As research into nanomedicine and advanced formulations continues to grow, the role of well-characterized, versatile excipients like 2-(Octadecyloxy)ethanol will undoubtedly become even more critical.
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